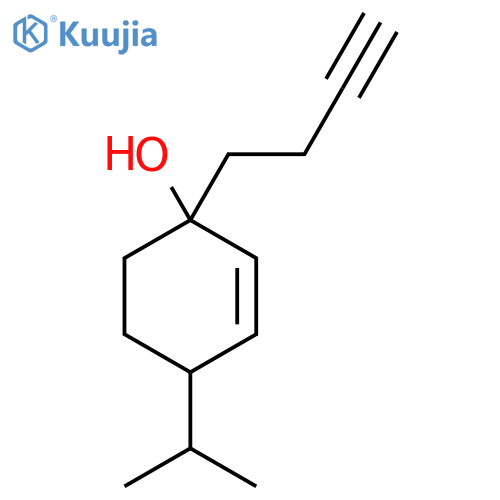

Cas no 2138573-61-0 (1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol)

1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol

- 2138573-61-0

- EN300-1156125

- 1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol

-

- インチ: 1S/C13H20O/c1-4-5-8-13(14)9-6-12(7-10-13)11(2)3/h1,6,9,11-12,14H,5,7-8,10H2,2-3H3

- InChIKey: RAIDBTFPXAJJDN-UHFFFAOYSA-N

- SMILES: OC1(CCC#C)C=CC(C(C)C)CC1

計算された属性

- 精确分子量: 192.151415257g/mol

- 同位素质量: 192.151415257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 20.2Ų

1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1156125-0.05g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 0.05g |

$1188.0 | 2023-06-09 | ||

| Enamine | EN300-1156125-0.25g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 0.25g |

$1300.0 | 2023-06-09 | ||

| Enamine | EN300-1156125-10.0g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 10g |

$6082.0 | 2023-06-09 | ||

| Enamine | EN300-1156125-2.5g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 2.5g |

$2771.0 | 2023-06-09 | ||

| Enamine | EN300-1156125-1.0g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 1g |

$1414.0 | 2023-06-09 | ||

| Enamine | EN300-1156125-5.0g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 5g |

$4102.0 | 2023-06-09 | ||

| Enamine | EN300-1156125-0.5g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 0.5g |

$1357.0 | 2023-06-09 | ||

| Enamine | EN300-1156125-0.1g |

1-(but-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol |

2138573-61-0 | 0.1g |

$1244.0 | 2023-06-09 |

1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-olに関する追加情報

Introduction to 1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol (CAS No. 2138573-61-0)

1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2138573-61-0, features a cyclohexene backbone substituted with both an alkyne and an isopropyl group, making it a promising candidate for further investigation in drug discovery and synthetic chemistry.

The molecular structure of 1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol consists of a cyclohexane ring with a double bond at the 2-position and 1-position substituents that include a butynyl group and an isopropyl group, respectively. This arrangement imparts distinct electronic and steric properties to the molecule, which can influence its reactivity and interaction with biological targets. The presence of the alkyne functionality, in particular, suggests potential for further chemical modification through reactions such as hydroarylation, cross-coupling, or addition reactions, making it a versatile building block in synthetic organic chemistry.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The cyclohexene core of 1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol shares structural similarities with several known bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique substitution pattern on the cyclohexene ring may contribute to the compound's ability to modulate biological pathways by interacting with specific enzymes or receptors.

In the context of current research, 1-(But-3-yn-1-yl)-4-(propan-2-y lcyclohex -2-en -1 -ol has been explored for its potential applications in the synthesis of novel pharmacophores. The alkyne moiety, for instance, can serve as a handle for further functionalization, allowing chemists to introduce additional substituents or link the molecule to other pharmacologically relevant units. This flexibility makes it an attractive scaffold for designing molecules with tailored biological activities.

One particularly intriguing aspect of this compound is its potential role in developing treatments for neurological disorders. Studies have suggested that cyclohexene derivatives can interact with neurotransmitter systems, potentially leading to effects on cognitive function or pain perception. While 1-(But -3 -yn -1 -yl) -4 -(propan -2 -yl)cyclohex -2 -en -1 -ol has not yet been tested in clinical trials for such applications, its structural features align well with known pharmacological targets in the central nervous system.

The synthesis of 1-(But -3 -yn -1 -yl) -4 -(propan -2 -yl)cyclohex -2 -en -1 -ol presents both challenges and opportunities for synthetic chemists. The need to maintain regioselectivity during the introduction of both the butynyl and isopropyl groups requires careful optimization of reaction conditions. However, recent developments in transition metal-catalyzed reactions have made it possible to achieve such modifications with high precision, opening up new avenues for constructing complex molecular architectures.

Another area of interest is the exploration of 1-(But -3 -yn -1 -yl) -4 -(propan -2 ylcyc lohex ene)- 1 ol as a precursor for more complex natural product analogs. By leveraging its reactive sites, chemists can construct analogs of known bioactive compounds that may exhibit improved efficacy or reduced toxicity. This approach aligns with the growing trend in drug discovery towards "structure-based" design strategies, where computational modeling and synthetic chemistry are used in tandem to develop novel therapeutics.

The potential applications of 1-(But _3 _yn _ 1 _ yl) _ 4 _ (propan _ 2 _ yl)cyc lohex ene) _ 1 _ ol extend beyond pharmaceuticals into materials science and agrochemicals. The compound's unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced polymers. Additionally, its structural motifs could inspire new generations of pesticides or herbicides designed to target specific biological pathways in plants or pests.

In conclusion, 1 _( But_3_ yn_ 1_ yl)_4_( propan_ 2_ yl)cyc lohex ene)_ 1_ ol(CAS No._2138573_61_0)_ represents a fascinating molecule with diverse potential applications._ Its structural complexity and reactivity make it a valuable tool for synthetic chemists seeking to develop new pharmaceuticals,_ while its unique properties also open doors to innovations in materials science and agriculture._ As research continues to uncover new ways to functionalize and utilize this compound,_ its importance is likely to grow within both academic and industrial settings._

2138573-61-0 (1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol) Related Products

- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)

- 2034226-92-9(1-acetyl-N-{6-(furan-3-yl)pyridin-3-ylmethyl}piperidine-4-carboxamide)

- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)

- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)

- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)

- 872701-87-6(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)

- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)

- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)

- 1184221-15-5(N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine)

- 2166341-77-9((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)